![molecular formula C16H48O8Si8 B1201471 Hexadecamethylcyclooctasiloxane CAS No. 556-68-3](/img/structure/B1201471.png)
Hexadecamethylcyclooctasiloxane
Overview
Description
Hexadecamethylcyclooctasiloxane, also known as D8, is a type of cyclosiloxane with the formula C16H48O8Si8 . It is a colorless to off-white oil or low-melting solid .
Synthesis Analysis
Hexadecamethylcyclooctasiloxane can be synthesized by heterogeneous catalysis, based on the polymerization of the hexadecamethylcyclooctasiloxane (D8) by an environment-friendly solid catalyst (Maghnite-H+) .Molecular Structure Analysis
The molecular structure of Hexadecamethylcyclooctasiloxane is characterized by a rigid conformation with silicon atoms forming a crown . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Hexadecamethylcyclooctasiloxane can undergo green polymerization using an Algerian proton exchanged clay called Maghnite-H+ . The optical properties of hexadecamethylcyclooctasiloxane are also important because they affect the way in which light interacts with the substance and can be used to analyze reactions during analytical chemistry experiments .Physical And Chemical Properties Analysis
Hexadecamethylcyclooctasiloxane has a molecular weight of 593.2315 . It is a solid at room temperature and has a boiling point of 290.0±0.0 °C at 760 mmHg . It has a density of 1.0±0.1 g/cm3 and a molar volume of 605.8±5.0 cm3 .Scientific Research Applications
C16H48O8Si8 C_{16}H_{48}O_{8}Si_{8} C16H48O8Si8
and a molecular weight of 593.2315 . It has a variety of applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis of six distinct applications of Hexadecamethylcyclooctasiloxane, each detailed in its own section.Green Polymerization Catalyst
Hexadecamethylcyclooctasiloxane: has been used as a monomer in the green polymerization process. A study utilized an Algerian proton-exchanged clay called Maghnite-H+ as a solid heterogeneous catalyst to synthesize polydimethylsiloxane (PDMS) from the polymerization of D6 . This process is environmentally friendly and produces polysiloxanes that have a wide range of applications, including medical devices, lubricants, and sealants.
Solvent for Non-Polar Compounds
Due to its non-polar nature, D6 serves as an excellent solvent for hydrophobic drugs, lipids, and other biomolecules that are insoluble in water or common solvents. This makes it particularly useful in pharmaceutical research and the study of lipid membranes.
Calibration Standard in Mass Spectrometry
D6 is employed as a calibration standard in mass spectrometry. This application is crucial for ensuring the accuracy and precision of mass spectrometric measurements, which are vital in analytical chemistry and biochemistry research.
Thermodynamic Research
The compound’s phase change data, such as melting point and enthalpy of vaporization, are of interest in thermodynamic research. These properties are essential for understanding the compound’s behavior under different temperature conditions and for designing processes that involve heat transfer .
Infrared Spectroscopy Studies
Infrared spectroscopy is a powerful tool in chemical analysis, and D6 can be used to study the IR spectrum of various compounds. The IR spectrum of D6 itself provides valuable information about the molecular structure and bonding .
Gas Chromatography
D6 can be used in gas chromatography as a reference compound due to its well-defined retention index. This application is important for the separation and analysis of complex mixtures in research laboratories .
Mechanism of Action
Hexadecamethylcyclooctasiloxane is a type of siloxane, a class of compounds composed of Silicon, Oxygen, and Carbon atoms. It’s often used in cosmetics and personal care products due to its unique properties such as low surface tension, good spreading, and volatility . .
It’s important to note that the study of such compounds can be complex due to their potential interactions with various biological systems and the environment. Factors such as the compound’s structure, stability, and solubility can influence its behavior in biological systems . Additionally, environmental factors such as temperature, pH, and the presence of other chemicals can also affect the compound’s action .
properties
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecamethyl-1,3,5,7,9,11,13,15-octaoxa-2,4,6,8,10,12,14,16-octasilacyclohexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H48O8Si8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25/h1-16H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMJYZFAWYREL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48O8Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060305 | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecamethylcyclooctasiloxane | |
CAS RN |
556-68-3 | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecamethylcyclooctasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECAMETHYLCYCLOOCTASILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YAW49T07J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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